Tribromomethyl isocyanate

Description

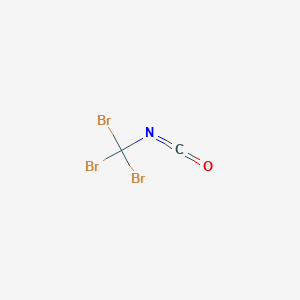

Tribromomethyl isocyanate (CBr₃NCO) is a halogenated isocyanate compound characterized by a bromine-rich methyl group attached to an isocyanate functional group.

Properties

CAS No. |

81428-21-9 |

|---|---|

Molecular Formula |

C2Br3NO |

Molecular Weight |

293.74 g/mol |

IUPAC Name |

tribromo(isocyanato)methane |

InChI |

InChI=1S/C2Br3NO/c3-2(4,5)6-1-7 |

InChI Key |

WZQAICIGTVNLNH-UHFFFAOYSA-N |

SMILES |

C(=NC(Br)(Br)Br)=O |

Canonical SMILES |

C(=NC(Br)(Br)Br)=O |

Origin of Product |

United States |

Chemical Reactions Analysis

Compound Identification and Availability

-

Tribromomethyl isocyanate (CBr₃NCO) does not appear in any indexed chemical registries (e.g., PubChem, CAS) within the search results. The closest analogs are:

-

Brominated isocyanates are rare in industrial or academic contexts. Chlorinated derivatives dominate due to cost and stability.

Inferred Reactivity Based on Structural Analogs

While direct data is unavailable, reactivity can be extrapolated from trichloromethyl isocyanate and other halogenated isocyanates:

Hydrolysis

-

Expected Reaction :

Alcoholysis and Aminolysis

-

Alcohols :

-

Amines :

Polymerization

-

Catalytic Trimerization :

Research Gaps and Recommendations

-

Synthetic Routes : this compound may be synthesized via:

-

Analytical Characterization : Prioritize:

-

FTIR : Confirm NCO stretch near ~2270 cm⁻¹.

-

NMR : ¹³C and ¹H shifts for CBr₃ and NCO groups.

-

Comparison with Similar Compounds

Comparison with Similar Isocyanate Compounds

The following analysis compares Tribromomethyl isocyanate with structurally or functionally related isocyanates, drawing on general isocyanate chemistry and data from analogous compounds.

Hexamethylene Diisocyanate (HDI)

- Structure : Aliphatic diisocyanate (OCN-(CH₂)₆-NCO) with two reactive isocyanate groups .

- This compound, being mono-isocyanate, is more suited for small-molecule conjugation.

- Applications : HDI is pivotal in industrial coatings and adhesives , whereas this compound’s bromine substituents may favor flame-retardant applications or niche syntheses.

- Safety : HDI requires stringent handling due to respiratory sensitization risks ; this compound’s bromine content likely increases toxicity, necessitating similar precautions.

3-Fluoro-5-methylphenyl Isocyanate

- Structure : Aromatic isocyanate with fluorine and methyl substituents .

- Reactivity : Electron-withdrawing fluorine enhances isocyanate electrophilicity, similar to bromine in this compound. However, bromine’s larger atomic size may introduce steric hindrance.

- Applications : Used in drug discovery for urea/thiourea formation . This compound could serve analogous roles but with altered solubility and binding kinetics due to bromine.

Trimethylsilyl Isocyanate

- Structure : (CH₃)₃Si-NCO, featuring a silyl group .

- Reactivity : The silyl group stabilizes the isocyanate, reducing moisture sensitivity compared to this compound, which is likely more reactive and moisture-sensitive.

- Applications : Trimethylsilyl isocyanate is used in silicon-based polymer synthesis , whereas this compound’s bromine could enable halogen-bonding interactions in material science.

Methyl Isothiocyanate

- Structure : CH₃NCS, an isothiocyanate (sulfur analog of isocyanates) .

- Reactivity : Sulfur’s lower electronegativity reduces electrophilicity compared to this compound. Methyl isothiocyanate is more volatile and less stable under acidic conditions .

- Applications : Primarily a pesticide; this compound’s applications may diverge toward brominated intermediates or specialty chemicals.

Data Table: Comparative Properties of Selected Isocyanates

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.